ethyl 7-amino-2H-1,3-benzodioxole-5-carboxylate
Description
Properties
IUPAC Name |
ethyl 7-amino-1,3-benzodioxole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-2-13-10(12)6-3-7(11)9-8(4-6)14-5-15-9/h3-4H,2,5,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVDNNXIBLOPMEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C2C(=C1)OCO2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification of 1,3-benzodioxole-5-carboxylic acid
The initial key step in the synthesis involves converting 1,3-benzodioxole-5-carboxylic acid to its ethyl ester derivative. This esterification is typically performed by refluxing the carboxylic acid with anhydrous ethanol in the presence of a catalytic amount of concentrated sulfuric acid.
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- Reflux for approximately 5 hours
- Use of concentrated sulfuric acid as catalyst
- Ethanol as solvent and ethylating agent
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- Formation of ethyl 1,3-benzodioxole-5-carboxylate
- Yield: approximately 52%
- Product isolated as a solid by pouring the reaction mixture onto crushed ice, followed by filtration and recrystallization from ethanol
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- IR absorption bands at 1621 cm⁻¹ (C=O stretch) and 1152 cm⁻¹ (C–O stretch)
- Proton NMR signals consistent with ethyl ester and aromatic protons
- Mass spectrometry confirming molecular ion at m/z 194
This step is critical as it provides the ester backbone for further functionalization.
Conversion to 7-amino derivative via amination
The introduction of the amino group at the 7-position of the benzodioxole ring requires selective amination, which can be achieved by multi-step transformations involving hydrazide intermediates and subsequent substitution reactions.
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- Reaction of ethyl 1,3-benzodioxole-5-carboxylate with hydrazine hydrate (NH2NH2·H2O) in ethanol under reflux for 4–5 hours
- This converts the ester group to the corresponding carbohydrazide
Amination and further transformations:
- The carbohydrazide intermediate can be subjected to reactions with reagents such as carbon disulfide and potassium hydroxide in ethanol under reflux to form heterocyclic intermediates
- Further heating with hydrazine hydrate and other reagents in solvents like dimethylformamide (DMF) leads to ring closure or substitution yielding the amino-substituted benzodioxole derivatives
Reaction monitoring and purification:
- Thin-layer chromatography (TLC) is employed for monitoring reaction progress
- Purification typically involves recrystallization or column chromatography on silica gel
Alternative synthetic routes and industrial considerations
Industrial-scale preparation of benzodioxole derivatives, including ethyl 7-amino-2H-1,3-benzodioxole-5-carboxylate, may involve more complex multi-step processes aiming to improve yield and simplify purification.
Challenges in previous methods:
- Low overall yields (~5%) due to losses in multiple steps
- Difficulties in isolating oily intermediates by crystallization
- Requirement for silica-gel column chromatography in several steps
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- Use of bases such as lithium bis(trimethylsilyl)amide for selective reactions at low temperatures (-78°C to 50°C)
- Employment of inert solvents like tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and others to optimize reaction conditions
- Avoidance of complicated purification by designing reactions with cleaner profiles and better yields
While this example focuses on related benzodioxole derivatives, the principles of reaction optimization and purification avoidance are applicable to the synthesis of this compound.
Summary of preparation steps in tabular form
| Step No. | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Esterification | 1,3-benzodioxole-5-carboxylic acid, EtOH, H2SO4, reflux 5h | Ethyl 1,3-benzodioxole-5-carboxylate | ~52 | Recrystallization from ethanol |
| 2 | Hydrazide formation | Ethyl ester, hydrazine hydrate, EtOH, reflux 4-5h | 1,3-benzodioxole-5-carbohydrazide | Variable | TLC monitoring, purification by recrystallization |
| 3 | Amination/heterocycle formation | CS2/KOH, EtOH, reflux; further hydrazine hydrate, DMF, heating | Amino-substituted benzodioxole derivatives | Variable | Multi-step, requires careful control |
| 4 | Industrial optimization | Use of bases (e.g., Li bis(trimethylsilyl)amide), inert solvents, low temp | Improved intermediates for scale-up | Higher | Avoids chromatography, higher yield |
Research findings and analytical data
- The esterification step is well-established and reproducible with moderate yield.
- Amination steps require careful control of reaction conditions to avoid side reactions.
- Analytical methods such as IR, NMR (¹H and ¹³C), and mass spectrometry are essential for confirming product identity and purity.
- Industrial processes emphasize yield improvement and simplification of isolation steps to enable scale-up for pharmaceutical or research applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-amino-2H-1,3-benzodioxole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives using oxidizing agents like potassium permanganate or nitric acid.
Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The benzodioxole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, nitric acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nitric acid.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or alcohols.
Substitution: Halogenated or nitrated benzodioxole derivatives.
Scientific Research Applications
Ethyl 7-amino-2H-1,3-benzodioxole-5-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 7-amino-2H-1,3-benzodioxole-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to interfere with cell cycle progression and induce apoptosis in cancer cells. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural and Physical Properties
Key analogs include methyl/ethyl esters of 1,3-benzodioxole-5-carboxylate with substituents like methoxy, nitro, bromo, or hydroxy groups. A comparative analysis is provided in Table 1.
Table 1: Comparison of Ethyl 7-Amino-2H-1,3-Benzodioxole-5-Carboxylate with Analogs
Key Observations :
- Substituent Effects: The amino group increases polarity compared to non-polar substituents (e.g., methyl or ethyl esters). This may enhance water solubility, contrasting with bromo or methoxy groups, which are bulkier and more lipophilic .
- Molecular Weight: Amino substitution adds minimal mass compared to bromo or nitro groups, preserving compatibility with drug-like properties (typically <500 g/mol).
Biological Activity
Ethyl 7-amino-2H-1,3-benzodioxole-5-carboxylate is a compound of growing interest in medicinal chemistry, particularly for its potential biological activities, including anticancer and antimicrobial properties . This article explores the biological activity of this compound, examining its mechanisms of action, biochemical properties, and relevant research findings.
Chemical Structure and Properties
This compound has a molecular formula of C₉H₉N₃O₄ and a molecular weight of approximately 209.20 g/mol. The compound features a benzodioxole core with an amino group at the 7-position and an ethyl ester at the 5-position, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₉N₃O₄ |
| Molecular Weight | 209.20 g/mol |
| CAS Number | 1343291-63-3 |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest at the G2-M phase, leading to apoptosis in cancer cells. For instance, studies indicate that related benzodioxole derivatives can inhibit DNA replication enzymes, impacting cell proliferation .
- Enzyme Interaction : This compound may interact with various enzymes involved in metabolic pathways, potentially acting as either an inhibitor or activator. The amino group enhances binding affinity to biological receptors .
- Signaling Pathway Modulation : this compound has been shown to influence key signaling proteins through phosphorylation modifications, altering downstream signaling events critical for cellular functions .
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound:
- In vitro Studies : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example, it has been reported to reduce secretions of α-fetoprotein (α-FP) in Hep3B liver cancer cells, indicating reduced tumorigenicity .
- Cell Cycle Analysis : In laboratory settings, treatments with this compound resulted in significant cell cycle perturbations. Flow cytometry analysis revealed a decrease in the G1 phase fraction and an increase in G2-M phase arrest compared to untreated controls .
Antimicrobial Properties
Preliminary studies also suggest that this compound possesses antimicrobial activity against various microorganisms. This aspect is still under investigation but indicates potential applications in treating infections .
Case Studies and Research Findings
A study by Mohammed Hawash et al. (2020) evaluated the biological properties of benzodioxole derivatives, including this compound. Key findings include:
- Anticancer Efficacy : Compound 2a (related to ethyl 7-amino) showed potent anticancer activity with IC50 values indicating effective inhibition of Hep3B cell proliferation.
- Cell Cycle Effects : The study demonstrated that compound 2a induced significant cell cycle arrest at the G2-M phase (8.07%), comparable to doxorubicin's effect (7.4%) .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for ethyl 7-amino-2H-1,3-benzodioxole-5-carboxylate, and how are intermediates purified?
- Methodology : Synthesis typically involves multi-step reactions starting with substituted benzodioxole precursors. For example, intermediates like 6-benzo[1,3]dioxol-5-yl derivatives are purified via column chromatography using ethyl acetate/hexane gradients to isolate target compounds . Key steps include protecting group strategies (e.g., Boc protection) and esterification under anhydrous conditions. Reaction progress is monitored by TLC, and final products are recrystallized to achieve >95% purity.
Q. How is this compound characterized using spectroscopic and chromatographic techniques?
- Methodology :
- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ester group, NH₂ stretches at ~3300 cm⁻¹) .
- NMR : H NMR confirms substituent positions (e.g., benzodioxole protons as doublets at δ 6.7–7.2 ppm; ethyl ester protons as quartets at δ 4.1–4.3 ppm) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 274.05 for analogs) validate molecular weight .
- HPLC : Purity assessment (>97% by area normalization) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodology :
- Use PPE (gloves, goggles) due to potential skin/eye irritation .
- Work in a fume hood to avoid inhalation of fine powders .
- Store in airtight containers at 2–8°C to prevent degradation .
- Spill management: Absorb with inert material (e.g., sand) and dispose as hazardous waste .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis under varying catalytic conditions?
- Methodology :
- Catalyst screening : Compare Lewis acids (e.g., ZnCl₂) vs. organocatalysts for esterification efficiency .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in aminolysis steps .
- Temperature control : Maintain 60–80°C for optimal Boc deprotection without side reactions .
- Real-time monitoring : Use in-situ FTIR to track intermediate formation and adjust reaction parameters dynamically .
Q. How do structural modifications (e.g., substituent changes) impact the compound’s physicochemical properties?
- Methodology :
- Comparative analysis : Synthesize analogs (e.g., 7-methyl or 5-methoxy derivatives) and measure logP (HPLC) and solubility (shake-flask method) .
- X-ray crystallography : Resolve crystal structures to correlate substituent electronic effects with molecular packing .
- DFT calculations : Predict bond angles and charge distribution to explain experimental trends in stability .
Q. How can discrepancies between theoretical and experimental spectral data be resolved?
- Methodology :
- Data validation : Cross-check NMR assignments using 2D techniques (COSY, HSQC) to confirm proton-carbon connectivity .
- Isotopic labeling : Introduce N or C labels to trace unexpected shifts in H NMR .
- Error analysis : Compare computational models (e.g., Gaussian) with experimental IR frequencies to refine force field parameters .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
